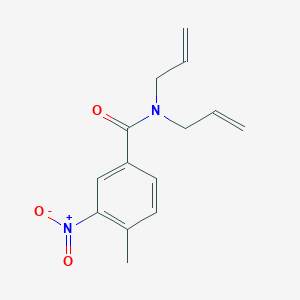![molecular formula C13H13N3OS2 B5729020 N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. DMAT is a thioamide derivative that has been found to inhibit the activity of several kinases, including the Janus kinase (JAK) family and the spleen tyrosine kinase (SYK).
Mecanismo De Acción
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide inhibits the activity of several kinases, including JAK and SYK. These kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide disrupts these pathways and induces apoptosis in cancer cells. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, making it a well-established tool for research. However, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations. It has a short half-life in vivo, meaning that it may not be effective in treating certain diseases. Additionally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has off-target effects on other kinases, which can complicate its use in experiments.
Direcciones Futuras
There are several future directions for the study of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. One direction is the development of more potent and selective inhibitors of JAK and SYK. Another direction is the investigation of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide in combination with other drugs for cancer treatment. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to sensitize cancer cells to chemotherapy, and further research is needed to determine the optimal combination therapy. Finally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has potential for the treatment of autoimmune diseases and inflammatory disorders, and future research should explore these applications further.
Conclusion:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has gained attention for its potential in cancer treatment. It inhibits the activity of several kinases, including JAK and SYK, and has been found to induce apoptosis and sensitize cancer cells to chemotherapy. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide also has potential for the treatment of autoimmune diseases and inflammatory disorders. While N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations, it is a well-established tool for laboratory experiments and has several future directions for research.
Métodos De Síntesis
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4,5-dimethylthiazole-2-amine with carbon disulfide to form 4,5-dimethylthiazole-2-carbodithioic acid. This acid is then reacted with benzoyl chloride to form N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. The synthesis of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been optimized to improve yield and purity, making it a viable option for laboratory experiments.
Aplicaciones Científicas De Investigación
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition to cancer treatment, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been studied for its potential in treating autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-8-9(2)19-13(14-8)16-12(18)15-11(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODYBPXHBQACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)